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molecular formula C10H14O4 B3058112 1,4-Bis(methoxymethoxy)benzene CAS No. 87905-74-6

1,4-Bis(methoxymethoxy)benzene

Cat. No. B3058112
M. Wt: 198.22 g/mol
InChI Key: FWLPGESRIHBBJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07585985B2

Procedure details

Stir a suspension of sodium hydride (60% in mineral oil, 3.81 g, 95.45 mmol) in anhydrous DMF (50 mL) under nitrogen atmosphere at 0° C. and add a solution of hydroquinone (5.00 g, 45.45 mmol) in anhydrous DMF (50 mL) dropwise. Add to this suspension methoxymethyl chloride (7.2 mL, 95.45 mmol) dropwise with additional gas evolution noted. Allow the reaction to warm to ambient temperature and stir for one hour. Quench the reaction with water and add diethyl ether. Wash the organic layer with 1N sodium hydroxide and brine. Dry the organic layer over sodium sulfate, concentrate in vacuo, and flash chromatograph with 20% ethyl acetate/hexane to yield 1,4-bis-methoxymethoxy-benzene 6 (5.64 g, 63%) as a clear oil. 1H NMR (CDCl3): 6.97 (s, 4H), 5.11 (s, 4H), 3.47 (s, 6H).
Quantity
3.81 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
7.2 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Na+].[C:3]1([CH:10]=[CH:9][C:7]([OH:8])=[CH:6][CH:5]=1)[OH:4].[CH3:11][O:12][CH2:13]Cl.[CH2:15]([O:17][CH2:18]C)C>CN(C=O)C>[CH3:11][O:12][CH2:13][O:4][C:3]1[CH:10]=[CH:9][C:7]([O:8][CH2:15][O:17][CH3:18])=[CH:6][CH:5]=1 |f:0.1|

Inputs

Step One
Name
Quantity
3.81 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
C1(O)=CC=C(O)C=C1
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
Quantity
7.2 mL
Type
reactant
Smiles
COCCl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Stir
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction
STIRRING
Type
STIRRING
Details
stir for one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
Quench
CUSTOM
Type
CUSTOM
Details
the reaction with water
WASH
Type
WASH
Details
Wash the organic layer with 1N sodium hydroxide and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry the organic layer over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrate in vacuo, and flash chromatograph with 20% ethyl acetate/hexane

Outcomes

Product
Name
Type
product
Smiles
COCOC1=CC=C(C=C1)OCOC
Measurements
Type Value Analysis
AMOUNT: MASS 5.64 g
YIELD: PERCENTYIELD 63%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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